molecular formula C48H36Br4Cl2N6NaO5S2 B15132842 CID 156592292

CID 156592292

Cat. No.: B15132842
M. Wt: 1254.5 g/mol
InChI Key: UFNSVUPGOMJACZ-UHFFFAOYSA-M
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Description

The compound with the identifier “CID 156592292” is a chemical entity that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of extensive research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156592292 involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then subjected to further reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 156592292 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 156592292 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 156592292 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 156592292 include other fluorinated phenylacetic acid derivatives and related chemical entities. These compounds share structural similarities but may differ in their specific functional groups and properties.

Uniqueness

This compound is unique due to its specific chemical structure and the resulting properties. Its distinct reactivity and interactions with biological targets set it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C48H36Br4Cl2N6NaO5S2

Molecular Weight

1254.5 g/mol

InChI

InChI=1S/C20H8Br4O5.C16H18N3S.C12H9N3S.2ClH.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;;;/h1-6,25-26H;5-10H,1-4H3;1-6,13H,14H2;2*1H;/q;+1;;;;/p-1

InChI Key

UFNSVUPGOMJACZ-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br.C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Na].[Cl-].[Cl-]

Origin of Product

United States

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